

Application Notes and Protocols for Inducing Experimental Iron Overload with Sodium Feredetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium feredetate

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These application notes provide a comprehensive guide to utilizing **sodium feredetate** (Sodium Iron EDTA) for the induction of experimental iron overload in animal models. This document includes detailed methodologies, quantitative data from relevant studies, and visualizations of experimental workflows and associated signaling pathways.

Introduction

Sodium feredetate is a stable, water-soluble chelate of ferric iron and ethylenediaminetetraacetic acid (EDTA).^{[1][2]} It is recognized for its high bioavailability, as the EDTA moiety protects the iron from dietary inhibitors, facilitating its absorption in the gastrointestinal tract.^{[1][2]} While commonly used to treat iron deficiency anemia, its properties also make it a candidate for inducing a state of controlled iron overload in experimental settings for studying the pathophysiology of iron toxicity and evaluating novel chelation therapies.

Data Presentation: Quantitative Outcomes of Iron Loading

The following tables summarize key quantitative data from studies investigating the effects of high-dose iron administration in rats. These data provide expected values for key biomarkers of iron status following an iron overload protocol.

Table 1: Acute Toxicity of Sodium Feredetate in Young Rats

This table presents the median lethal dose (LD50) and the impact on liver nonheme iron concentration following acute administration of **sodium feredetate** compared to ferrous sulfate.

Iron Compound	LD50 (g Fe/kg body weight)	Liver Nonheme Iron Response
Sodium Feredetate (NaFeEDTA)	1.3	Increased with dose, but ~50% lower than FeSO ₄
Ferrous Sulfate (FeSO ₄)	1.1	Increased with dose

Data from Whittaker, P., et al. (2002).[3]

Table 2: Tissue Iron Accumulation in a Chronic Oral Iron Overload Model (29 Days)

This table shows the nonheme iron concentrations in various tissues of rats fed a high-iron diet (30,000 mg elemental iron/kg diet) for 29 days, demonstrating successful induction of iron overload.

Tissue	Control Group (µg/g)	Iron-Loaded Group (µg/g)
Liver	135 ± 15	3,245 ± 285
Spleen	110 ± 12	2,150 ± 180
Kidney	45 ± 5	150 ± 20

Data adapted from Yeung, C.K., et al. (2004). The iron-loading diet in this study used elemental iron, providing a benchmark for tissue iron levels in a chronic overload model.[4]

Table 3: Serum Iron Parameters in a Chronic Oral Iron Overload Model

This table details the expected changes in serum iron markers following the induction of iron overload.

Parameter	Control Group	Iron-Overloaded Group
Serum Iron	Normal Range	Significantly Increased
Total Iron Binding Capacity (TIBC)	Normal Range	May be normal or decreased
Transferrin Saturation (%)	20-40%	>60%
Serum Ferritin	Normal Range	Significantly Increased

These are generalized expected outcomes based on the principles of iron overload pathophysiology. Specific values can be found in studies such as Narra, J. (2024), which used an intravenous iron dextran model but demonstrates the typical serological response.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following protocols are designed to induce a state of chronic iron overload in a rat model using oral administration of **sodium feredetate**.

Materials

- **Sodium Feredetate** (pharmaceutical grade)
- Standard laboratory rodent chow
- Animal balance
- Gavage needles
- Distilled water
- Male Sprague-Dawley or Wistar rats (young adults, e.g., 150-200g)

- Metabolic cages (for urine and feces collection, optional)
- Blood collection supplies (e.g., capillary tubes, syringes)
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Perfusion solutions (e.g., phosphate-buffered saline, formalin)

Protocol for Induction of Chronic Iron Overload

This protocol is based on the principles of oral iron loading and aims to establish significant tissue iron deposition over a period of several weeks.

- Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to standard chow and water.
- Group Allocation: Randomly assign animals to a control group and an iron-overload group.
- Diet Preparation (Option A - Fortified Chow):
 - Prepare a custom diet by incorporating **sodium feredetate** into powdered standard chow to achieve a final elemental iron concentration of 1-2% (w/w). A 2% carbonyl iron diet has been shown to be effective in inducing iron overload.^[7]
 - Provide the iron-fortified chow and water ad libitum to the iron-overload group for 4-8 weeks.
 - The control group receives the standard chow without added iron.
- Oral Gavage Administration (Option B - Daily Dosing):
 - Calculate the daily dose of **sodium feredetate** required. A dose of up to 600 mg/kg/day of other iron compounds has been used in subchronic studies.^[2] Given the LD50 of 1.3 g/kg for **sodium feredetate**, a daily dose in the range of 100-300 mg/kg of elemental iron can be considered, but pilot studies are recommended to determine the optimal dose for the desired level of iron overload.

- Dissolve the calculated amount of **sodium feredetate** in distilled water.
- Administer the solution daily via oral gavage to the iron-overload group for 4-8 weeks.
- The control group receives an equivalent volume of distilled water by oral gavage.
- Monitoring:
 - Record body weight and food consumption weekly.
 - Observe animals daily for any signs of toxicity (e.g., lethargy, rough coat, diarrhea).
 - Collect blood samples at baseline and at predetermined intervals (e.g., every 2 weeks) via tail vein or saphenous vein to monitor serum iron parameters (serum iron, ferritin, transferrin saturation).
- Terminal Procedure:
 - At the end of the experimental period, fast the animals overnight.
 - Anesthetize the animals.
 - Collect a terminal blood sample via cardiac puncture for final serum analysis.
 - Perfuse the animals with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
 - Harvest organs of interest (liver, spleen, heart, kidney) and weigh them.
 - Fix a portion of each organ in formalin for histological analysis (H&E and Perls' Prussian Blue staining).
 - Store the remaining tissue at -80°C for biochemical analysis (e.g., nonheme iron concentration).

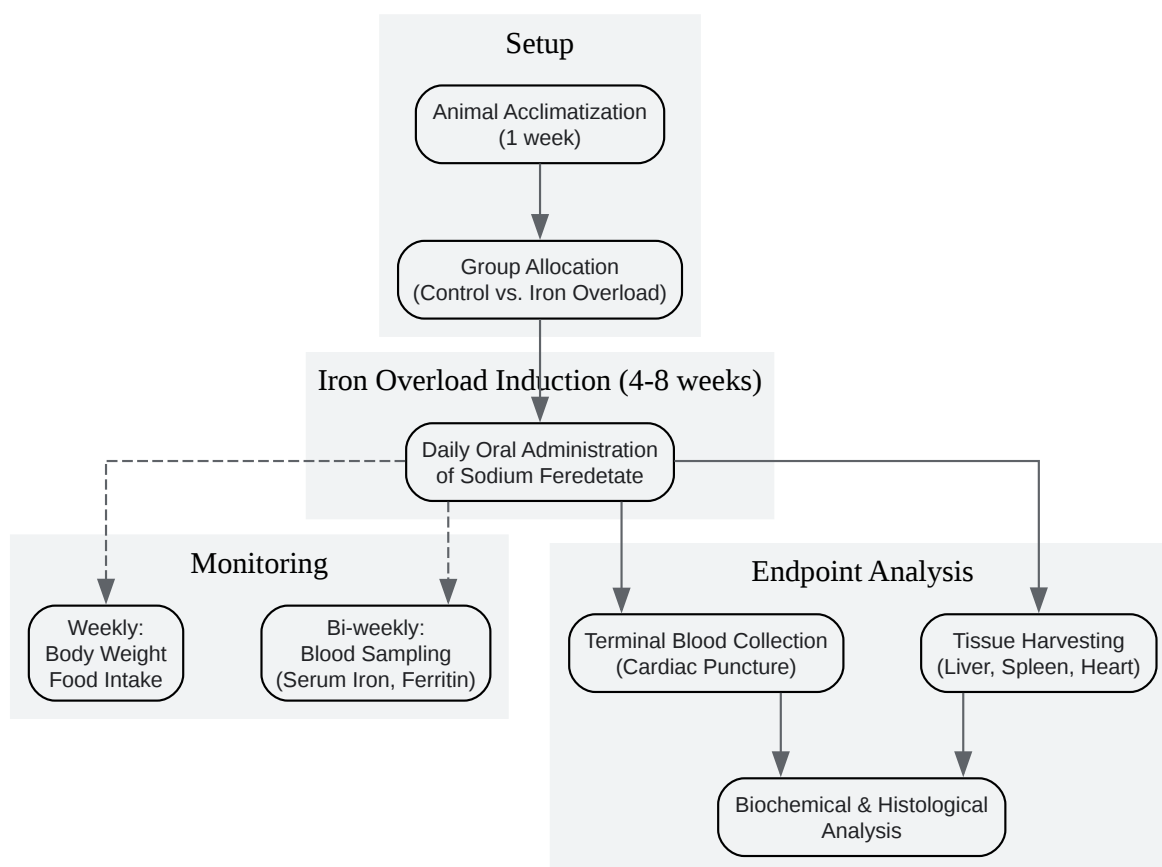
Key Experimental Assays

- Serum Analysis: Measure serum iron, ferritin, and total iron-binding capacity (TIBC) using commercially available kits. Calculate transferrin saturation as $(\text{serum iron} / \text{TIBC}) \times 100$.

- Tissue Nonheme Iron: Quantify iron concentration in liver, spleen, and other tissues using the ferrozine-based colorimetric assay or atomic absorption spectrophotometry.
- Histopathology: Stain formalin-fixed, paraffin-embedded tissue sections with Hematoxylin and Eosin (H&E) to assess tissue morphology and cellular damage, and with Perls' Prussian Blue to visualize iron deposits.[8]

Visualization of Workflows and Pathways

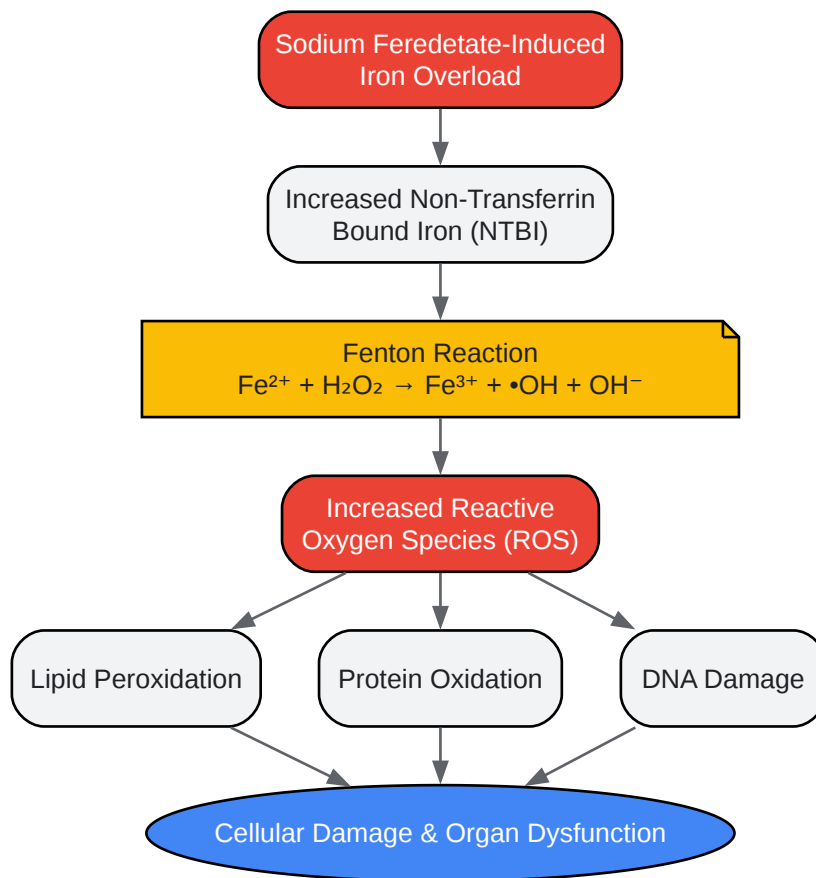
Experimental Workflow Diagram



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Caption: Workflow for inducing and analyzing experimental iron overload.

Signaling Pathway of Iron-Induced Oxidative Stress



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